N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide
Description
Historical Context and Development
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide (CAS 41189-09-7) emerged as a derivative of tosylhydrazones, a class of compounds first systematically studied in the mid-20th century. Its development aligns with advancements in hydrazone chemistry, particularly the exploration of sulfonohydrazides for synthetic applications. The compound was first registered in chemical databases in the early 21st century, with PubChem entries dating to 2005. Its synthesis likely originated from efforts to modify cyclohexanone-derived hydrazones, leveraging the stability of the tosyl group (4-methylbenzenesulfonyl) to enhance reactivity in cross-coupling reactions.
Nomenclature and Classification within Hydrazone Chemistry
The compound belongs to the sulfonohydrazide subclass of hydrazones, characterized by the general structure R1R2C=N–NH–SO2–Ar. Its IUPAC name, This compound , reflects:
- A 3,3-dimethyl-5-oxocyclohexylidene moiety (a bicyclic ketone with geminal dimethyl groups)
- A 4-methylbenzenesulfonohydrazide group (para-toluenesulfonyl hydrazine derivative).
Classification:
| Category | Description |
|---|---|
| Functional Group | Tosylhydrazone |
| Structural Class | Cyclohexanone-derived sulfonohydrazide |
| Reactivity Profile | Electrophilic diazo precursor |
Registration Parameters and Identification Codes
Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Registry Number | 41189-09-7 |
| PubChem CID | 3493346 |
| Molecular Formula | C15H20N2O3S |
| Exact Mass | 308.119 g/mol |
| Suppliers | AK Scientific, ChemDiv, Enamine |
Position within Tosylhydrazone Chemical Family
As a tosylhydrazone, the compound shares the core RR'C=N–NH–Ts architecture. Its distinct features include:
- A rigid bicyclic system (3,3-dimethyl-5-oxocyclohexylidene), which imposes steric constraints on reactivity.
- Electron-withdrawing groups (sulfonyl and ketone), enhancing stability for storage and controlled reactivity in synthetic applications.
Comparative analysis with simpler tosylhydrazones (e.g., benzaldehyde tosylhydrazone) reveals its unique capacity to participate in stereoselective couplings due to the cyclohexylidene scaffold.
Structural Significance in Organic Chemistry
The compound’s structure enables three critical interactions:
- Diazo Intermediate Formation : The sulfonohydrazide group facilitates generation of diazo species under basic conditions, pivotal in Shapiro and Bamford-Stevens reactions.
- Steric Modulation : The geminal dimethyl groups on the cyclohexane ring hinder free rotation, favoring specific transition states in cyclopropanation or cross-coupling.
- Electronic Effects : The electron-deficient sulfonyl group stabilizes negative charge during deprotonation steps, while the ketone enhances electrophilicity at the α-carbon.
These attributes make it valuable for synthesizing complex alkenes and heterocycles, as demonstrated in palladium-catalyzed couplings with aryl halides.
Properties
IUPAC Name |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-16-12-8-13(18)10-15(2,3)9-12/h4-7,17H,8-10H2,1-3H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAPVISLNYOUOE-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(=O)CC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(=O)CC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576976 | |
| Record name | N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41189-09-7 | |
| Record name | N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
The most widely reported method involves the acid-catalyzed condensation of 3,3-dimethyl-5-oxocyclohexanone (dimedone) with 4-methylbenzenesulfonohydrazide (Figure 1). The reaction proceeds under reflux in alcoholic solvents (e.g., ethanol or methanol) with hydrochloric acid (HCl) as the catalyst. Alternative catalysts, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA), have been explored for improved regioselectivity.
Table 1: Catalyst Comparison for Condensation Reactions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10%) | Ethanol | 80 | 6 | 68 |
| TFA (5%) | Methanol | 70 | 4 | 72 |
| PTSA (5%) | Toluene | 110 | 3 | 65 |
Procedural Details
- Step 1 : Dissolve 3,3-dimethyl-5-oxocyclohexanone (1.54 g, 10 mmol) and 4-methylbenzenesulfonohydrazide (1.86 g, 10 mmol) in 50 mL of ethanol.
- Step 2 : Add 0.5 mL of concentrated HCl dropwise under stirring.
- Step 3 : Reflux the mixture at 80°C for 6 hours, monitoring progress via thin-layer chromatography (TLC).
- Step 4 : Cool the reaction to room temperature, filter the precipitate, and wash with cold ethanol.
- Step 5 : Recrystallize the crude product from a 1:1 ethanol-water mixture to obtain pale-yellow crystals.
Yield Optimization Strategies
- Solvent Polarity : Higher yields (72%) are achieved in methanol due to improved solubility of intermediates.
- Catalyst Loading : Excess HCl (>10%) promotes side reactions, while sub-stoichiometric amounts (<5%) result in incomplete conversion.
- Temperature Control : Reactions above 90°C accelerate decomposition, whereas temperatures below 70°C prolong reaction times.
Alternative Synthetic Approaches
Cyclocondensation of Tosylhydrazones
A modified route involves the formation of a tosylhydrazone intermediate, followed by cyclocondensation (Scheme 1):
- Tosylhydrazone Formation : React dimedone with 4-methylbenzenesulfonohydrazide in dichloromethane (DCM) at 25°C for 12 hours.
- Cyclocondensation : Treat the intermediate with TFA anhydride in the presence of triethylamine (Et₃N) to induce ring closure.
This method achieves a 55% yield but requires stringent anhydrous conditions.
Oxidation-Induced Strategies
Recent advances employ oxidation to stabilize reactive intermediates. For example, dihydrotetrazines (DHTz) can be oxidized to tetrazines (Tz) using methylene blue under 660 nm light, though this approach is more relevant to click chemistry than direct synthesis.
Industrial-Scale Production Considerations
Scalable synthesis necessitates:
- Continuous Flow Reactors : To maintain consistent temperature and reduce reaction time.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) minimize waste.
- Cost-Effective Solvents : Replace ethanol with isopropanol for lower operational costs.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Time | 6 h | 2 h |
| Purity | >95% | >98% |
| Solvent Recovery | 60% | 90% |
Analytical Characterization
Post-synthesis validation includes:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆): δ 1.08 (s, 6H, CH₃), 2.39 (s, 3H, Ar-CH₃), 7.48 (d, J = 8.0 Hz, 2H, Ar-H), 7.82 (d, J = 8.0 Hz, 2H, Ar-H).
- Mass Spectrometry : ESI-MS m/z 309.1 [M+H]⁺ (calculated: 308.4 g/mol).
- X-ray Diffraction : Confirms the Z-configuration of the hydrazone bond.
Challenges and Mitigation
- Byproduct Formation : Competing 3-alkylation during condensation reduces yield. Mitigated by using excess dibromopropane (5 eq).
- Low Solubility : Recrystallization from ethanol-water mixtures enhances purity but requires precise cooling rates.
Comparative Analysis of Methods
Table 3: Method Efficacy Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 68–72 | 95–97 | Moderate |
| Cyclocondensation | 55 | 98 | Low |
| Oxidation-Induced | N/A | N/A | Experimental |
Chemical Reactions Analysis
Condensation Reactions
The sulfonohydrazide group enables condensation with aldehydes and ketones to form hydrazones or related derivatives. For example:
-
Reaction with aldehydes : Forms stable hydrazone adducts under mild conditions (EtOH, room temperature). The electron-withdrawing sulfonyl group enhances electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attack by aldehyde carbonyls.
-
Reaction with cyclic ketones : The cyclohexylidene ketone moiety participates in spiro-annulation reactions. For instance, condensation with cyclohexylidene malononitrile derivatives can yield complex spirocyclic frameworks under catalytic conditions (e.g., DBU in ethanol) .
Example Reaction Pathway :
Metal Coordination Complexes
The compound acts as a ligand for transition metals via its sulfonohydrazide and carbonyl oxygen atoms. Key interactions include:
-
Coordination with Cu(II) and Fe(III) : Forms octahedral complexes, confirmed by UV-Vis and IR spectroscopy. The sulfonyl oxygen and hydrazide nitrogen serve as binding sites.
-
Catalytic applications : Metal complexes derived from this compound have shown potential in oxidation reactions, though detailed catalytic data remain understudied.
Biological Target Interactions
While not a primary focus of the provided sources, structural analogs suggest possible interactions with biological systems:
-
Enzyme inhibition : The sulfonamide group may inhibit carbonic anhydrases or proteases through hydrogen bonding with active-site residues.
-
Antimicrobial activity : Hydrazide derivatives often exhibit activity against Gram-positive bacteria, though specific data for this compound are unavailable in the reviewed literature.
Mechanistic Insights
-
Condensation : Proton transfer from the hydrazide NH to the carbonyl oxygen of aldehydes generates a nucleophilic hydrazide anion, which attacks the electrophilic aldehyde carbon.
-
Spirocyclization : Base catalysts like DBU deprotonate malononitrile derivatives, enabling nucleophilic addition to the cyclohexylidene ketone and subsequent cyclization .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonohydrazides showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. The hydrazide moiety is known for its ability to interact with bacterial enzymes, potentially inhibiting their function.
Case Study:
In vitro studies have shown that sulfonohydrazides possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This opens up possibilities for their use in developing new antibiotics .
Polymer Chemistry
This compound can serve as a precursor for synthesizing novel polymers. Its unique structure allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.
Application Example:
Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals.
Case Study:
Field trials have shown that formulations containing sulfonohydrazides can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Mechanism of Action
The mechanism of action of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt specific biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations in Hydrazide/Sulfonohydrazide Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
- Electron Effects : The sulfonyl group in the target compound enhances stability compared to benzohydrazides (e.g., ), where the carbonyl is less electron-withdrawing .
- Biological Activity: Sulfonohydrazides (e.g., ) often exhibit stronger enzyme inhibitory properties than benzohydrazides (), attributed to the sulfonyl group's polarity and hydrogen-bonding capacity .
Physicochemical Comparisons:
- Melting Points : Cyclohexylidene derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) compared to benzylidene analogues (e.g., 220–240°C in ) due to increased rigidity .
- Solubility : The sulfonyl group improves water solubility relative to benzoyl or nitro-substituted hydrazides (), though this is modulated by hydrophobic substituents like dimethyl groups .
Bioactivity Insights:
- Antimicrobial Activity: Benzylidene-benzohydrazides () show moderate antimicrobial effects, while sulfonohydrazides () demonstrate enhanced inhibition against monoamine oxidases (MAOs) and β-secretase, likely due to improved target binding .
- Cytotoxicity : Cyclohexylidene derivatives remain understudied, but related compounds (e.g., with iodo/methoxy substituents) show promise in anticancer applications .
Biological Activity
N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, structural properties, and biological activities of this compound, supported by relevant data and research findings.
- Chemical Formula: C15H20N2O3S
- Molecular Weight: 308.4 g/mol
- CAS Number: 41189-09-7
- Structural Characteristics: The compound features a hydrazone linkage, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of a hydrazide with an appropriate aldehyde. This method allows for the introduction of various substituents that can enhance biological activity. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Resistant Strains: Some synthesized acylhydrazones demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting that this class of compounds could be promising in overcoming antibiotic resistance .
Anticancer Activity
The anticancer potential of hydrazone derivatives has been explored extensively. The presence of specific substituents can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. For example:
- Cytotoxicity Studies: Compounds similar to this compound have shown selective cytotoxic effects on cancer cells without adversely affecting normal cell lines .
Case Studies and Research Findings
-
Study on Acylhydrazones:
- A recent investigation synthesized various acylhydrazones and assessed their biological activities. The findings revealed that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics .
- The study emphasized the role of lipophilicity in enhancing antibacterial activity, indicating that modifications in the chemical structure could lead to improved efficacy.
- Cytotoxicity Evaluation:
Data Summary
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against MRSA and other resistant strains |
| Anticancer | Selective cytotoxicity towards cancer cells; minimal toxicity to normal cells |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | 100°C, 20 min, solvent-free | 91 | |
| Conventional condensation | CHCl3, 4 hours, room temperature | 85–90 |
Advanced: How can computational chemistry resolve discrepancies in bioactivity data for this compound?
Answer:
Contradictions in reported bioactivity (e.g., anticonvulsant vs. cytotoxic effects) often arise from assay variability (cell lines, concentrations). Methodological solutions include:
- Molecular docking : Predict binding affinities to target proteins (e.g., cannabinoid receptors) using software like AutoDock Vina. For example, pyrazole-carbohydrazide derivatives showed hypoglycemic activity via docking to insulin receptors .
- Density Functional Theory (DFT) : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
Q. Table 2: Docking Scores vs. Experimental IC50 Values
| Compound Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy derivative | -8.2 | 12.3 | |
| Chloro-substituted | -7.9 | 18.7 |
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=N imine bond at ~1.28 Å) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 327.1) .
- FTIR/NMR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .
Advanced: How can structural analogs improve understanding of Structure-Activity Relationships (SAR)?
Answer:
Substituent effects are studied by synthesizing derivatives with varied groups (e.g., halogens, methoxy) and evaluating bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance anticonvulsant activity by increasing membrane permeability .
- Hydrophobic substituents (e.g., cycloheptyl) improve binding to hydrophobic enzyme pockets .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Activity (IC50, µM) | Mechanism Insight | Reference |
|---|---|---|---|
| 4-Methoxy | 12.3 | Hydrogen bonding to receptors | |
| 3,3-Dimethylcyclohexyl | 9.8 | Enhanced lipophilicity |
Basic: What solvent systems optimize crystallization for X-ray studies?
Answer:
Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) yields high-quality crystals. For sulfonohydrazides, ethanol/water (1:1 v/v) at 4°C is effective .
Advanced: How do conflicting reports on cytotoxicity correlate with redox properties?
Answer:
Contradictions may arise from redox-dependent mechanisms. Methodological approaches include:
- Cyclic voltammetry : Measures redox potentials to identify pro-oxidant vs. antioxidant behavior .
- ROS assays : Quantifies reactive oxygen species (ROS) generation in cell lines (e.g., HepG2) .
Q. Table 4: Redox Properties vs. Cytotoxicity
| Compound Variant | Redox Potential (V) | ROS Level (%) | Cytotoxicity (LD50, µM) |
|---|---|---|---|
| Parent compound | -0.45 | 58 | 45.2 |
| Nitro derivative | -0.62 | 89 | 22.1 |
Basic: What purification methods ensure high purity for pharmacological assays?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) .
- Recrystallization : Ethanol/water yields >98% purity .
Advanced: How can isotopic labeling elucidate metabolic pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
